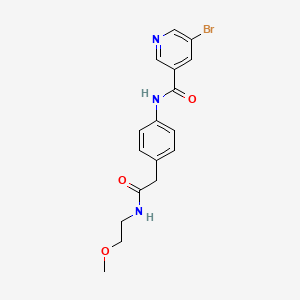

![molecular formula C17H14N4O2S2 B2518060 6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-25-6](/img/structure/B2518060.png)

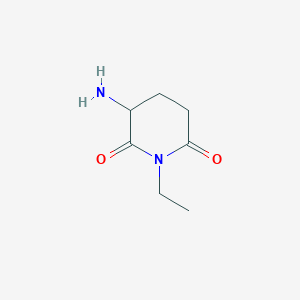

6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

The synthesis of imidazole derivatives involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W as well as under thermal heating at 90 °C .

科学研究应用

Antimycobacterial Activity

The compound has garnered significant attention due to its potent antimycobacterial properties. Researchers have synthesized and evaluated novel derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. These derivatives exhibit promising activity against Mycobacterium tuberculosis (Mtb) strains. Notably:

- IT06 , another benzo-[d]-imidazo-[2,1-b]-thiazole compound with a 2,4-dichloro phenyl moiety, showed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against the tested Mtb strain. These compounds exhibited selective inhibition of Mtb without affecting non-tuberculous mycobacteria (NTM) .

Imaging TARP γ-8 Dependent Receptors

A related compound, 6-(methyl(4-(pyridin-2-yl)thiazol-2-yl)amino)benzo[d]thiazol-2(3H)-one , has been explored for its potential in imaging TARP γ-8 dependent receptors in vivo using positron emission tomography (PET) .

Green Synthesis of Pyrano[2,3-c]pyrazoles

In a different context, the compound has been employed in green, efficient synthesis. Disulfonic acid imidazolium chloroaluminate {[Dsim]AlCl4} serves as a heterogeneous catalyst for the one-pot multi-component condensation, leading to the formation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .

Antimicrobial Activity

Furthermore, derivatives of 6-(4-bromophenyl)imidazo thiazole-3-acetic acid hydrazide have been synthesized, showing antimicrobial activity. These include 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo thiazol-3-yl)methyl)-1,3,4-thiadiazoles .

作用机制

Target of Action

Similar compounds have been found to have antimycobacterial activity .

Mode of Action

It is known that similar compounds have shown antimycobacterial activity . This suggests that the compound may interact with targets in Mycobacterium tuberculosis, leading to inhibition of the bacteria.

Biochemical Pathways

Given its potential antimycobacterial activity, it may be inferred that the compound could interfere with essential biochemical pathways in mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that these properties have been considered in the compound’s design .

Result of Action

Similar compounds have shown antimycobacterial activity, suggesting that the compound may lead to the inhibition of mycobacterium tuberculosis .

属性

IUPAC Name |

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-10-8-24-16(18-10)20-15(22)14-9-25-17-19-13(7-21(14)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMCELCLVHGXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

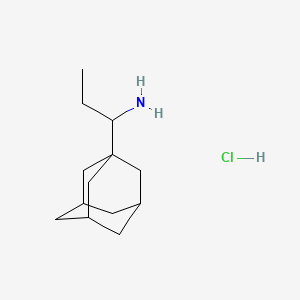

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)

![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)